molecular formula C15H16O5 B15186918 Dihydromethysticin, (R)- CAS No. 329351-76-0

Dihydromethysticin, (R)-

Cat. No.: B15186918
CAS No.: 329351-76-0
M. Wt: 276.28 g/mol
InChI Key: RSIWXFIBHXYNFM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydromethysticin, ®- is a bioactive kavalactone found in the kava plant (Piper methysticum). It is one of the six major kavalactones responsible for the pharmacological activity of kava extracts. This compound has been studied for its various biological effects, including analgesic, anticonvulsant, and anxiolytic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydromethysticin typically involves the extraction of kava root followed by purification processes. One common method is the use of ultraperformance liquid chromatography combined with high-resolution tandem mass spectrometry (UPLC-MS/MS) to isolate and quantify kavalactones, including dihydromethysticin .

Industrial Production Methods

Industrial production of dihydromethysticin involves large-scale extraction from kava roots. The process includes grinding the roots, followed by solvent extraction and purification using chromatographic techniques. The purified compound is then crystallized to obtain dihydromethysticin in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dihydromethysticin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of dihydromethysticin, each with distinct biological activities .

Mechanism of Action

Dihydromethysticin acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission. This mechanism results in anxiolytic and sedative effects. Additionally, it inhibits monoamine oxidase B, contributing to its neuroprotective properties .

Properties

CAS No.

329351-76-0

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

(2R)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m1/s1

InChI Key

RSIWXFIBHXYNFM-LLVKDONJSA-N

Isomeric SMILES

COC1=CC(=O)O[C@@H](C1)CCC2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.